4-chloro-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole
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Overview
Description
4-chloro-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a chloro substituent, and an azetidine moiety, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the azetidine intermediate, which is then coupled with the pyrazole ring. Common reagents used in these reactions include chloroform, benzoyl chloride, and ethyl mercaptan. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-({1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole
- 4-chloro-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole
- 4-chloro-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-indazole
Uniqueness
The uniqueness of 4-chloro-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials.
Properties
Molecular Formula |
C16H18ClN3OS |
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Molecular Weight |
335.9 g/mol |
IUPAC Name |
[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-(2-ethylsulfanylphenyl)methanone |
InChI |
InChI=1S/C16H18ClN3OS/c1-2-22-15-6-4-3-5-14(15)16(21)19-8-12(9-19)10-20-11-13(17)7-18-20/h3-7,11-12H,2,8-10H2,1H3 |
InChI Key |
GLXVVLKLSJUYGO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CC(C2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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